Bienvenue dans la boutique en ligne BenchChem!

3,5,3',5'-Tetraiodo Thyroacetamide

Integrin αvβ3 Thyroid Hormone Receptor MAPK Signaling

This is a USP-recognized reference standard for analytical method validation and quality control in levothyroxine drug product release. As a selective antagonist at integrin αvβ3, it does not activate MAPK signaling, enabling researchers to isolate non-genomic thyroid hormone pathways in cancer proliferation and angiogenesis assays without agonist cross-interference. Its distinct RGD-binding pocket orientation versus T4 makes it indispensable for rationally designing novel integrin antagonists. Choose this specific acetamide analog to ensure pharmacopeial compliance and reproducible target-engagement data.

Molecular Formula C14H9I4NO3
Molecular Weight 746.85
CAS No. 176258-88-1
Cat. No. B601873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,3',5'-Tetraiodo Thyroacetamide
CAS176258-88-1
Synonyms3,5,3’,5’-Tetraiodo Thyroacetamide;  4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzeneacetamide; 
Molecular FormulaC14H9I4NO3
Molecular Weight746.85
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)N
InChIInChI=1S/C14H9I4NO3/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H2,19,20)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Pink Solid

3,5,3',5'-Tetraiodo Thyroacetamide CAS 176258-88-1: A Deaminated L-Thyroxine Analog with Defined Integrin αvβ3 Antagonism


3,5,3',5'-Tetraiodo Thyroacetamide (CAS 176258-88-1), also known as T4-acetamide, is a deaminated analog of L-thyroxine (T4) . This compound is formally designated as a USP impurity of levothyroxine (Levothyroxine Acetamide Impurity) and is utilized as a reference standard in pharmaceutical quality control [1]. Unlike T4, which is an agonist, T4-acetamide functions as an antagonist at the integrin αvβ3 cell surface receptor, inhibiting the binding of thyroid hormones and blocking downstream pro-angiogenic signaling [2][3].

Why 3,5,3',5'-Tetraiodo Thyroacetamide Cannot Be Simply Replaced by T4 or Other Analogs


Generic substitution of 3,5,3',5'-Tetraiodo Thyroacetamide (T4ac) with L-thyroxine (T4) or 3,3',5,5'-tetraiodothyroacetic acid (Tetrac) is scientifically invalid due to critical differences in receptor signaling and protein binding profiles. While T4 is an agonist at integrin αvβ3 that activates the MAPK signal transduction cascade, T4ac is a pure antagonist that binds the receptor without activating MAPK [1]. Furthermore, T4ac exhibits a distinct binding orientation at the RGD recognition site compared to T4, occupying an alternate binding pocket [2]. These functional and structural distinctions mandate the use of the specific acetamide analog for experiments designed to isolate antagonistic effects at the integrin receptor or for analytical methods requiring the exact impurity reference standard.

Quantitative Differentiation of 3,5,3',5'-Tetraiodo Thyroacetamide (T4ac) from T4 and Tetrac


T4ac is a Pure Antagonist at Integrin αvβ3, Lacking Agonist-Induced MAPK Activation

3,5,3',5'-Tetraiodo Thyroacetamide (T4ac) binds to integrin αvβ3 but does not activate the downstream MAPK signal transduction cascade, in contrast to L-thyroxine (T4) which does activate MAPK [1]. In molecular modeling studies, T4ac inhibits binding of T4 and T3 to αvβ3 [1]. This functional difference establishes T4ac as an antagonist, whereas T4 is an agonist at this receptor.

Integrin αvβ3 Thyroid Hormone Receptor MAPK Signaling

Distinct Binding Orientation of T4ac at the Integrin RGD Site Relative to T4

Combined QM/MM calculations reveal that 3,5,3',5'-Tetraiodo Thyroacetamide (T4ac) binds in two different orientations at the RGD recognition site of integrin αvβ3, one of which places the phenolic ring in a pocket distinct from that of T4 [1]. In contrast, other ligands (such as T3) bind deeper within the RGD pocket [1]. This structural divergence underlies the functional difference in MAPK activation.

Molecular Modeling Integrin αvβ3 RGD Binding Site

T4ac Displays a Different Induced Dipole Moment Compared to T4 and T3 in QM/MM Models

QM/MM calculations of induced dipole moments for ligands bound to integrin αvβ3 show that 3,5,3',5'-Tetraiodo Thyroacetamide (T4ac) exhibits an induced dipole moment of 2.5 Debye in the protein environment (with Mg2+), compared to 5.2 Debye for T4 and 3.1 Debye for T3 under the same conditions [1]. This quantitative difference reflects distinct electrostatic interactions with the binding pocket.

Quantum Mechanics/Molecular Mechanics Dipole Moment Integrin Binding

T4ac is a Defined USP Impurity Reference Standard, Whereas Tetrac is a Research Compound

3,5,3',5'-Tetraiodo Thyroacetamide is formally designated as Levothyroxine Acetamide Impurity (USP) and is available as a certified reference standard [1]. This contrasts with the carboxylic acid analog Tetrac (3,3',5,5'-tetraiodothyroacetic acid), which is not a defined impurity of levothyroxine. The availability of T4ac as a pharmacopeial impurity standard enables validated HPLC method development and ANDA regulatory submissions .

Pharmaceutical Analysis Impurity Profiling Quality Control

High-Impact Application Scenarios for 3,5,3',5'-Tetraiodo Thyroacetamide


Investigating Non-Genomic Thyroid Hormone Signaling via Integrin αvβ3

Researchers studying non-genomic actions of thyroid hormones can employ 3,5,3',5'-Tetraiodo Thyroacetamide (T4ac) as a selective antagonist to block integrin αvβ3-mediated signaling without activating MAPK [1]. This allows for the dissection of integrin-dependent pathways in cancer cell proliferation, angiogenesis, and inflammation [2].

Structure-Based Design of Integrin αvβ3 Antagonists

Medicinal chemists can use the distinct binding orientation and induced dipole moment data of T4ac [1] as a scaffold for rational design of novel integrin antagonists. The compound's two distinct binding modes provide a template for optimizing selectivity and affinity at the RGD recognition site.

Pharmaceutical Quality Control: Levothyroxine Impurity Profiling

Analytical laboratories in pharmaceutical manufacturing require 3,5,3',5'-Tetraiodo Thyroacetamide as a USP reference standard for HPLC method validation and impurity monitoring in levothyroxine drug substances and products [2]. This ensures compliance with pharmacopeial specifications for ANDA submissions [3].

Protein-Ligand Interaction Studies: Transthyretin Binding

Structural biologists can utilize T4ac in crystallographic studies of thyroid hormone distributor proteins. The human transthyretin (TTR) complex with T4ac has been solved at 2.2 Å resolution (PDB: 1Z7J) [4], providing a high-resolution reference for investigating ligand binding modes and designing TTR stabilizers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5,3',5'-Tetraiodo Thyroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.